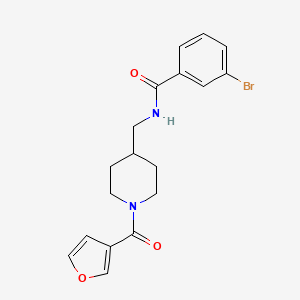

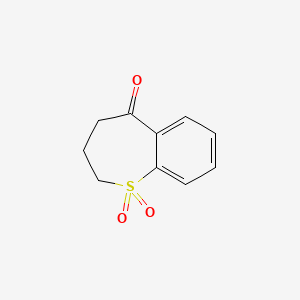

3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Preparation and Structural Analysis : Research efforts have focused on the synthesis of benzamide derivatives, including complex processes involving elimination, reduction, and bromination reactions. These studies often aim at creating novel compounds with potential as non-peptide CCR5 antagonists or other biological targets. For instance, H. Bi (2014) and Cheng De-ju (2014) described the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds, emphasizing their structural characterization through NMR, MS, and other analytical techniques (H. Bi, 2014), (Cheng De-ju, 2014).

Bioactivity Studies : Some research has also ventured into bioactivity studies of synthesized benzamide derivatives. For example, investigations on novel dicationic imidazo[1,2-a]pyridines and their potential as antiprotozoal agents highlight the biological relevance of such chemical endeavors. The research by Mohamed A. Ismail et al. (2004) demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing towards the therapeutic potential of these compounds (Mohamed A. Ismail et al., 2004).

Metal Complex Studies : The interaction of benzamides with metals has been another area of focus, exploring the formation of complexes with copper and cobalt. Research by E. Khatiwora et al. (2013) into novel benzamides and their metal complexes shed light on their structural features and potential for antibacterial activity, further broadening the scope of scientific inquiry into benzamide derivatives (E. Khatiwora et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds participate in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Result of Action

The involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions suggests that this compound could potentially contribute to the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Propriétés

IUPAC Name |

3-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c19-16-3-1-2-14(10-16)17(22)20-11-13-4-7-21(8-5-13)18(23)15-6-9-24-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUUNVQVRNWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)

![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)